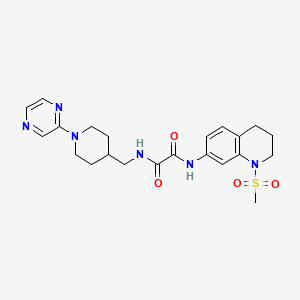

![molecular formula C20H17F3N2 B2667276 2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339103-49-0](/img/structure/B2667276.png)

2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline, also known as Y-27632, is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). It was first synthesized in 2000 by researchers at the pharmaceutical company, Yoshitomi. Since then, Y-27632 has been widely used in scientific research to study the role of ROCK in various cellular processes.

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques : Innovative methods have been developed for the synthesis of quinoline derivatives, including pyrrolo[1,2-a]quinolines, through iodine-mediated electrophilic and regioselective ring closure, showcasing the chemical flexibility and structural diversity achievable with quinoline compounds (Verma et al., 2011). Similarly, techniques for the generation of 4-polyfluoroaryl pyrrolo[1,2-a]quinolines via C-H bond activation have been highlighted, underlining the potential for creating complex molecules with significant synthetic value (Ye, Liu, & Wu, 2012).

Anticancer Activity

- Anticancer Applications : Quinoline derivatives, including those structurally related to 2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline, have shown promising anticancer activity. These compounds have been explored for their mechanisms of action in inhibiting cancer drug targets such as tyrosine kinases and tubulin polymerization, demonstrating the potential of quinoline compounds in cancer therapy (Solomon & Lee, 2011).

Biological and Pharmacological Interest

- Corrosion Inhibition : Quinoline and its derivatives have been investigated for their use as anticorrosive materials. Their high electron density and ability to form stable chelating complexes with metallic surfaces suggest their potential application in protecting against metallic corrosion, indicating the versatility of quinoline compounds beyond pharmaceutical applications (Verma, Quraishi, & Ebenso, 2020).

Photochemical and Photophysical Properties

- Photochemotherapeutic Applications : Some derivatives of quinoline, like pyrrolo[2,3-h]quinolinones, have been synthesized and evaluated for their photochemical properties, showing notable phototoxicity against cultured human tumor cells. This highlights the potential of quinoline derivatives in photochemotherapeutic applications (Barraja et al., 2003).

Materials Science and Sensing Applications

- Anion Receptors and Sensing : Fluorinated derivatives of quinoline, like calix[4]pyrrole and dipyrrolylquinoxaline, have been studied for their anion receptor capabilities. These compounds exhibit augmented affinities and enhanced selectivities for anions such as fluoride, chloride, and dihydrogen phosphate, potentially serving as sensors for these ions (Anzenbacher et al., 2000).

特性

IUPAC Name |

2-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2/c21-20(22,23)16-8-5-7-14(12-16)17-13-15-6-1-2-9-18(15)24-19(17)25-10-3-4-11-25/h1-2,5-9,12-13H,3-4,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIYVLXALVWVFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

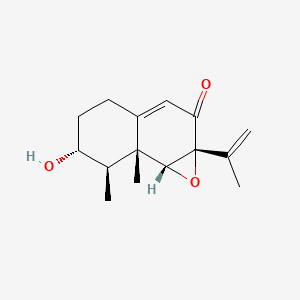

![2-[[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2667193.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2667194.png)

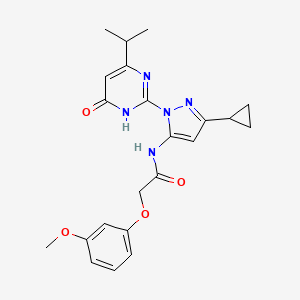

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2667196.png)

![7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2667197.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2667200.png)

![ethyl 3-pyrrolidin-1-yl-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B2667203.png)

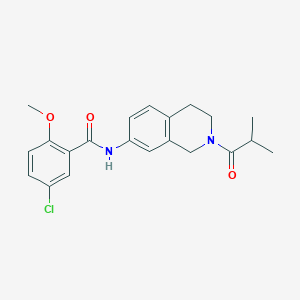

![[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2667204.png)

![3-(4-chlorobenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667210.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2667215.png)